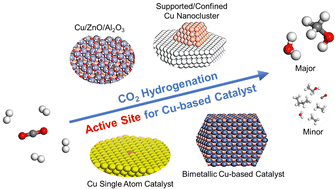Copper-based catalysts for CO2 hydrogenation: a perspective on active sites
EES Catalysis Pub Date: 2023-08-14 DOI: 10.1039/D3EY00152K
Abstract
CO2 hydrogenation is regarded as a revolutionized field in heterogeneous catalysis, not only mitigating environmental problems caused by greenhouse gases but also producing valuable chemicals. This Perspective, going over both theoretical and experimental advances, aims to bridge Cu-based catalyst structures, the most important type of CO2 hydrogenation catalyst, and their catalysis applications with varied activity and selectivity. We provide a systematic overview of the catalytic active sites, the reaction mechanism, and their impact on the reaction selectivity, stability, and activity for CO2 hydrogenation. There is a particular focus on the nature of the industrial Cu/ZnO/Al2O3 catalyst, where a large volume of literature is available exploring the reaction energetics on the possible reaction sites, including Cu metal, CuZn alloy, and ZnOxHy overlayers. The recent advances in designing better catalytic active sites, such as the Cu single-atom catalyst, supported Cu cluster catalyst, and bimetallic Cu–M, are then followed to illustrate how the activity and selectivity vary upon changing the active sites. Our perspectives on the future research directions are finally provided, which should benefit the understanding of complex catalytic active sites and the design of better CO2 hydrogenation catalysts.


Recommended Literature
- [1] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [2] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [3] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [4] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [5] Regulating supramolecular interactions in dimeric macrocycles†
- [6] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [7] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [8] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [9] Back cover
- [10] New aspects of infrared spectrometry
Journal Name:EES Catalysis
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 123983-05-1
-
CAS no.: 14651-42-4









